![molecular formula C23H19N3O5S2 B2630154 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 380453-64-5](/img/structure/B2630154.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
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Scientific Research Applications
- The compound is a novel chemical entity synthesized through a palladium-catalyzed one-pot multi-component reaction. Specifically, it is formed via cascade carbonylations of allenols, aryl iodides, alcohols, and carbon monoxide .
- It serves as a ready intermediate for constructing the naphtho[1,2-b]furan-5-ol scaffold, which has potential biological applications .
- Anticancer Agents : Given the compound’s unique structure and potential biological activity, researchers may explore its use as an anticancer agent. Furan derivatives have been investigated for their cytotoxic properties, and this compound could be a promising lead .
- Anti-inflammatory Properties : Furan-containing compounds often exhibit anti-inflammatory effects. Researchers might investigate whether this compound has similar properties, potentially contributing to drug development .
- Antioxidant Activity : Furan derivatives can act as antioxidants, protecting cells from oxidative stress. This compound’s structure suggests it could possess antioxidant properties .
- Enzyme Inhibition : Furan-based molecules have been studied as enzyme inhibitors. Researchers could explore whether this compound interacts with specific enzymes relevant to disease pathways .
- Materials Science : Furan derivatives are used in materials science, such as in the synthesis of polymers and resins. Investigating this compound’s role in material properties could be valuable .
- Pharmacophore Development : The compound’s unique structure may serve as a pharmacophore for designing new drugs. Researchers could modify its functional groups to optimize binding to specific targets .
Synthesis and Novelty
Biological Significance
Potential Applications
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-2-7-26-22(28)20-15(16-4-3-8-29-16)12-32-21(20)25-23(26)33-13-19(27)24-14-5-6-17-18(11-14)31-10-9-30-17/h2-6,8,11-12H,1,7,9-10,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCSKFDVLXJYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)SC=C2C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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